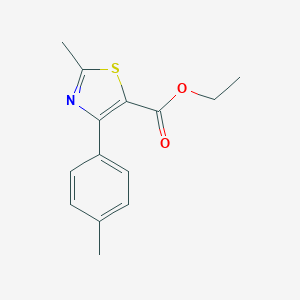
2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- Ethyl 2-methyl-4-(4-methoxyphenyl)thiazole-5-carboxylate
- Ethyl 2-methyl-4-(4-ethylphenyl)thiazole-5-carboxylate
- Ethyl 2-methyl-4-(4-chlorophenyl)thiazole-5-carboxylate
Comparison: Ethyl 2-methyl-4-(4-methylphenyl)thiazole-5-carboxylate stands out due to its specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and reactivity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
159448-57-4 |
|---|---|
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
ethyl 2-methyl-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)13-12(15-10(3)18-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clave InChI |
UKDMJXJPDOXXMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)C |
Sinónimos |
2-METHYL-4-(4-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














